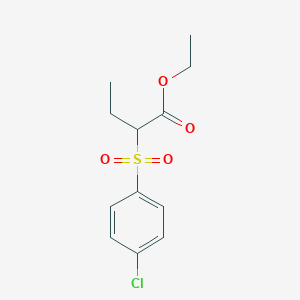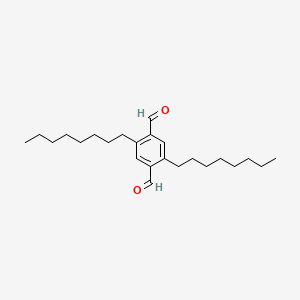
2,5-Dioctylbenzene-1,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioctylterephthalaldehyde is an organic compound with the molecular formula C24H38O2 It is a derivative of terephthalaldehyde, where two octyl groups are attached to the 2 and 5 positions of the benzene ring
Méthodes De Préparation
The synthesis of 2,5-Dioctylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Alkylation: The terephthalaldehyde undergoes alkylation with octyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the octyl groups at the 2 and 5 positions of the benzene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2,5-Dioctylterephthalaldehyde.
Analyse Des Réactions Chimiques
2,5-Dioctylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can react with amines to form imines (Schiff bases) through a condensation reaction, which is reversible and dependent on the reaction conditions.
Applications De Recherche Scientifique
2,5-Dioctylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials such as covalent organic frameworks (COFs) and paramagnetic microporous polymeric organic frameworks (POFs).
Mécanisme D'action
The mechanism of action of 2,5-Dioctylterephthalaldehyde involves its reactivity as an aldehyde. The aldehyde groups can participate in nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or acetals, respectively. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, making the carbonyl carbon more electrophilic.
Comparaison Avec Des Composés Similaires
2,5-Dioctylterephthalaldehyde can be compared with other similar compounds such as:
Terephthalaldehyde: The parent compound without the octyl groups.
2,5-Dihydroxyterephthalaldehyde: A derivative with hydroxyl groups instead of octyl groups.
2,5-Dimethylterephthalaldehyde: A derivative with methyl groups instead of octyl groups.
The uniqueness of 2,5-Dioctylterephthalaldehyde lies in the presence of long alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain or unsubstituted analogs.
Propriétés
Numéro CAS |
220980-45-0 |
|---|---|
Formule moléculaire |
C24H38O2 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
2,5-dioctylterephthalaldehyde |
InChI |
InChI=1S/C24H38O2/c1-3-5-7-9-11-13-15-21-17-24(20-26)22(18-23(21)19-25)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Clé InChI |
SEOYKLHHMQHQGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1C=O)CCCCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


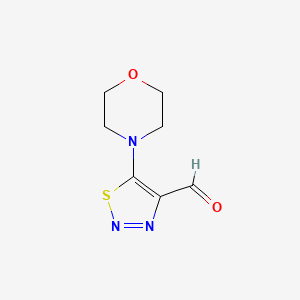
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
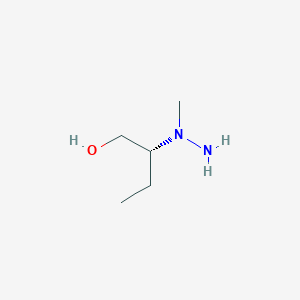

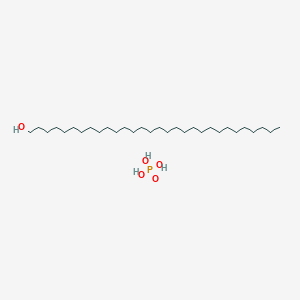

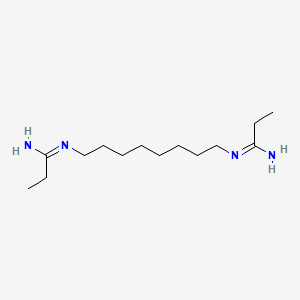
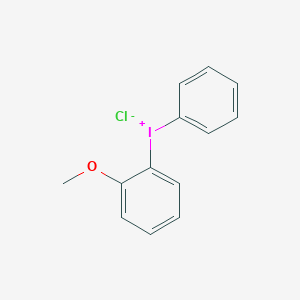

![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
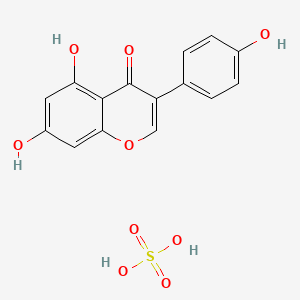
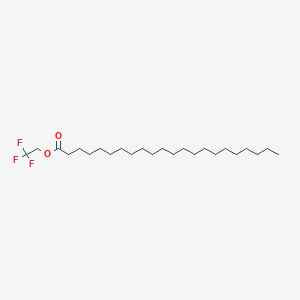
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
